molecular formula C18H18N2OS B2827521 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203142-22-6

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2827521
CAS No.: 1203142-22-6
M. Wt: 310.42
InChI Key: OJSVRGDZZHIROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound is structurally characterized by a fused cyclopenta[b]indole core, a privileged structure frequently found in molecules that exhibit potent biological activity. The scaffold is recognized for its potential in the inhibition of various protein kinases, which are critical enzymes in cellular signaling pathways. Research into derivatives of this core structure has shown promise in the development of targeted therapies, particularly as ATP-competitive inhibitors for kinases like the Janus Kinase (JAK) family source . The JAK-STAT pathway is a primary focus, as its dysregulation is implicated in a range of diseases, including myeloproliferative disorders, autoimmune conditions, and cancers source . The specific substitution pattern of this acetamide, featuring a thiophen-2-ylmethyl group, is designed to optimize interactions within the hydrophobic pocket of the kinase catalytic domain, thereby enhancing selectivity and binding affinity. Consequently, this compound serves as a crucial intermediate and a valuable tool compound for researchers investigating signal transduction mechanisms, validating new kinase targets, and designing next-generation inhibitors for preclinical studies.

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-18(19-11-13-5-4-10-22-13)12-20-16-8-2-1-6-14(16)15-7-3-9-17(15)20/h1-2,4-6,8,10H,3,7,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSVRGDZZHIROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps. One common approach is the sequential reaction of indole derivatives with thiophene-based reagents under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[b]indole Derivatives

  • 2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide ():
    • Structural Difference : Replaces the thiophen-2-ylmethyl group with pyridin-3-yl.
    • Implications : Pyridine’s nitrogen atom may enhance solubility via hydrogen bonding, whereas thiophene’s sulfur could improve lipophilicity and π-π stacking. Pyridine-containing analogs often exhibit altered pharmacokinetics due to basic nitrogen .

Thiophene-Containing Acetamides

  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide ():
    • Structural Difference : Features a bromoacetamide substituent instead of the cyclopenta[b]indole system.
    • Spectroscopic Insights : The thiophene ring in both compounds shows distinct $ ^1H $-NMR shifts (δ ~6.9–7.3 ppm for thiophene protons) and IR carbonyl stretches (~1650–1700 cm$ ^{-1} $) .
  • N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (): Structural Difference: Replaces cyclopenta[b]indole with a benzothiazole-isoquinoline system. Synthesis: Both compounds employ nucleophilic substitution or coupling reactions, but uses DMF and triethylamine under reflux, suggesting similar polar aprotic conditions for amide bond formation .

Other Heterocyclic Acetamides

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Difference: Lacks the fused indole system but includes a dichlorophenyl-thiazole scaffold.
  • N-(4-(4-Chloroindolin-1-yl)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Structural Difference: Quinoline and piperidine moieties replace the indole-thiophene system. Biological Relevance: Such compounds target kinases (e.g., CDK9 in ), suggesting the target compound may also exhibit kinase inhibition .

Comparative Data Table

Compound Name Molecular Weight Key Structural Features Synthesis Method Notable Properties/Activities Evidence ID
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide ~324.4 (calc.) Cyclopenta[b]indole, thiophene-methyl acetamide Likely Pd-mediated cyclization + EDC coupling Potential kinase inhibition [6], [12–13]
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide ~305.3 (calc.) Cyclopenta[b]indole, pyridyl acetamide Not specified Improved solubility vs. thiophene [6]
N-(3-Acetyl-2-thienyl)-2-bromoacetamide ~246.1 Bromoacetamide, acetylthiophene One-step Gewald reaction modification Versatile intermediate for synthesis [4]
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 287.16 Dichlorophenyl, thiazole EDC coupling in dichloromethane R$_2$$^2$(8) hydrogen-bonding [11]

Key Research Findings and Insights

  • Synthetic Flexibility : The target compound’s synthesis likely parallels methods in –13, where Pd catalysts enable cyclopenta[b]indole formation. Carbodiimide-mediated coupling (e.g., EDC in ) is standard for acetamide bonds .
  • Structure-Activity Relationships (SAR): Thiophene vs. Pyridine: Thiophene’s electron-rich nature may enhance π-stacking in hydrophobic pockets, whereas pyridine’s nitrogen could improve water solubility . Rigidity: The cyclopenta[b]indole core’s planar structure (vs. flexible dihydroisoquinoline in ) may improve target binding entropy .
  • Crystallographic Trends : Dihedral angles in dichlorophenyl-thiazole derivatives () suggest substituents significantly influence molecular conformation, a critical factor in drug design .

Biological Activity

The compound 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide is an indole derivative with potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 1203215-04-6

Structural Features

The compound features a dihydrocyclopenta[b]indole core, which is known for its diverse pharmacological properties. The acetamide group and thiophene substitution may enhance its interaction with biological targets, influencing its efficacy as a therapeutic agent.

PropertyValue
Molecular FormulaC20_{20}H24_{24}N4_{4}O
Molecular Weight336.4 g/mol
CAS Number1203215-04-6

The biological activity of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide is believed to involve interactions with various molecular targets, including enzymes and receptors that regulate critical cellular processes such as proliferation and apoptosis. Preliminary studies suggest that this compound may modulate signaling pathways implicated in cancer biology .

Anticancer Potential

Research has indicated that compounds within the indole class can exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in tumor cells through pathways involving caspase activation and DNA synthesis inhibition . The specific anticancer activity of our compound is still under investigation, but its structural similarities to known anticancer agents suggest promising potential.

Case Study: Indole Derivatives in Cancer Research

A study evaluated the anticancer effects of various indole derivatives against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways . This provides a context for exploring the specific effects of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide.

Pharmacological Applications

The unique structure of this compound suggests several potential pharmacological applications:

  • Cancer Therapy : Targeting tumor cell pathways to induce apoptosis.
  • Neuroprotective Effects : Investigating interactions with neuronal receptors.
  • Anti-inflammatory Properties : Exploring effects on inflammatory pathways.

Synthesis and Characterization

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic synthesis techniques. Common methods include copper-catalyzed [4+1]-annulation reactions to construct the dihydrocyclopenta[b]indole framework. Characterization techniques such as NMR and IR spectroscopy are essential for confirming the structure and purity of synthesized compounds.

Spectral Data

Relevant spectral data can provide insights into the chemical behavior of the compound:

TechniqueObservations
Infrared SpectroscopyCharacteristic peaks indicating functional groups
NMR SpectroscopyChemical shifts corresponding to hydrogen environments

Q & A

Q. What are the key synthetic routes for preparing 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the dihydrocyclopenta[b]indole core via cyclization of substituted indole derivatives under acidic or catalytic conditions.
  • Step 2 : Introduction of the acetamide moiety via acylation using chloroacetamide or activated esters in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) .
  • Step 3 : Thiophen-2-ylmethylamine coupling through nucleophilic substitution or amide bond formation, monitored by TLC (e.g., 30% ethyl acetate in hexane) . Purification is achieved via column chromatography or recrystallization.

Q. Which spectroscopic and analytical methods are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR validate the indole, thiophene, and acetamide moieties. For example, the thiophene methylene protons appear as a triplet near δ 4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 365.12) .
  • Infrared Spectroscopy (IR) : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is verified using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in pharmacological studies?

Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay) .
  • Purity validation : Re-test batches with HPLC-MS to exclude byproducts or degradation .
  • Structural analogs : Synthesize derivatives (e.g., replacing the thiophene with furan) to isolate structure-activity relationships .

Q. What computational approaches are effective for predicting target interactions and optimizing binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., cyclin-dependent kinases). Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with the dihydroindole core .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Experimental Design & Methodological Challenges

Q. How should researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties?

  • In vitro assays :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
  • Plasma protein binding : Use ultrafiltration to measure free vs. bound fractions .
    • In vivo PK : Administer intravenously/orally to rodents, collect plasma at intervals (0–24 h), and calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt .
  • Co-solvents : Use 10% DMSO or cyclodextrin-based formulations .
  • Prodrug design : Introduce phosphate esters at the acetamide nitrogen for enhanced solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.